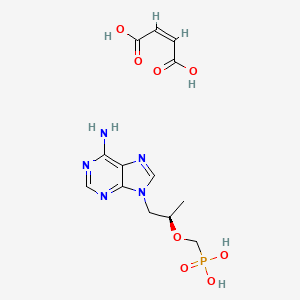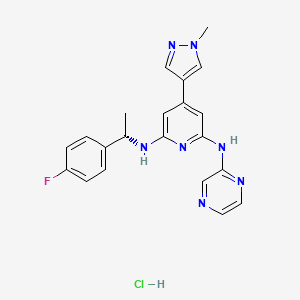
MRS 2690
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 2690 is a potent agonist of the P2Y14 receptor, a type of G-protein-coupled receptor. It has an EC50 value of 49 nM, which indicates its high potency. This compound is known for its significantly higher potency compared to UDP-glucose, a naturally occurring agonist of the same receptor .
Vorbereitungsmethoden
The synthesis of MRS 2690 involves multiple steps, including the esterification of diphosphoric acid with 1-α-D-glucopyranosyl and 2-[(4’-methylthio)uridin-5’'-yl] ester disodium salt. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Analyse Chemischer Reaktionen
MRS 2690 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the uridine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
MRS 2690 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying the structure-activity relationship of P2Y14 receptor agonists.
Biology: It helps in understanding the role of P2Y14 receptors in various biological processes, including immune response and inflammation.
Medicine: Potential therapeutic applications include the treatment of inflammatory diseases and immune disorders.
Industry: It is used in the development of new drugs targeting P2Y14 receptors.
Wirkmechanismus
MRS 2690 exerts its effects by binding to the P2Y14 receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving the release of secondary messengers like cyclic AMP (cAMP). This activation leads to various cellular responses, including changes in cell proliferation, migration, and cytokine release .
Vergleich Mit ähnlichen Verbindungen
MRS 2690 is unique due to its high potency and selectivity for the P2Y14 receptor. Similar compounds include:
UDP-glucose: A naturally occurring agonist with lower potency.
MRS 2698: Another synthetic agonist with different selectivity profiles.
MRS 2578: A selective antagonist for P2Y6 receptors, used for comparative studies.
Eigenschaften
CAS-Nummer |
15039-58-4 |
|---|---|
Molekularformel |
C15H22N2Na2O16P2S |
Molekulargewicht |
626.33 |
Synonyme |
Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


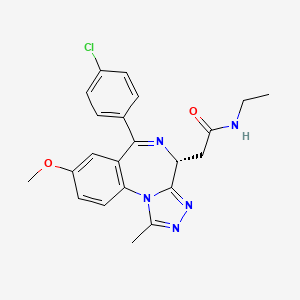
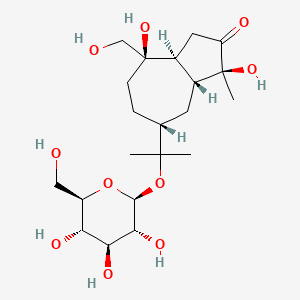
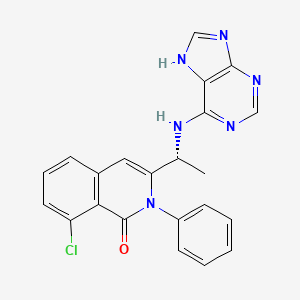
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)
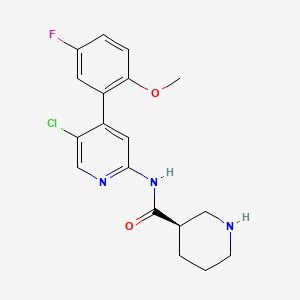
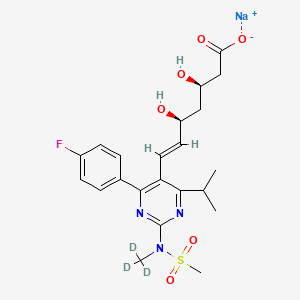
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)
